molecular formula C16H24ClNO B1214014 Inaperisone hydrochloride CAS No. 90878-85-6

Inaperisone hydrochloride

カタログ番号: B1214014
CAS番号: 90878-85-6
分子量: 281.82 g/mol
InChIキー: XRNRWEXKJWQEJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Inaperisone hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClNO and its molecular weight is 281.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Inaperisone hydrochloride is known for its ability to relax skeletal muscles and improve blood flow. It acts centrally in the nervous system to suppress spinal reflexes and reduce muscle tone, making it effective for conditions characterized by hypertonicity and pain. The drug's mechanism involves:

  • Relaxation of Hypertonic Muscles : It alleviates stiffness and spasticity, facilitating muscle movement.
  • Improvement of Circulation : Enhances intramuscular blood flow, which can aid recovery in various musculoskeletal conditions.
  • Analgesic Effects : Inhibits pain reflexes in the spinal cord, contributing to its overall therapeutic efficacy .

Clinical Applications

This compound is primarily indicated for:

  • Spastic Paralysis : Used in conditions such as cerebrovascular diseases and spinal cord injuries.
  • Cervical Spondylosis : Provides relief from neck pain and associated symptoms.
  • Postoperative Sequelae : Assists in recovery following surgical interventions involving the spine or brain.
  • Muscle Spasticity : Beneficial in conditions like amyotrophic lateral sclerosis and cerebral palsy .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various clinical settings:

  • Pulmonary Fibrosis Treatment : A study demonstrated that eperisone (the active ingredient in this compound) showed significant efficacy in inhibiting bleomycin-induced pulmonary fibrosis in mice. This suggests potential applications beyond muscle relaxation, particularly in fibrotic diseases .
  • Immediate Allergic Reactions : Research has documented cases of anaphylaxis associated with this compound use, emphasizing the need for caution and monitoring during treatment. This highlights the importance of understanding patient history and potential allergies before administration .
  • Muscle Relaxation Efficacy : Clinical trials have shown that this compound effectively reduces muscle tone without significant sedation compared to other antispasmodics, making it a preferred choice for patients requiring ongoing alertness during treatment .

Comparative Analysis of Efficacy

ConditionEfficacy of this compoundAlternative Treatments
Spastic ParalysisHighTolperisone
Cervical SpondylosisModerateOther NSAIDs
Postoperative PainHighOpioids
Muscle SpasticityHighBaclofen

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Inaperisone hydrochloride, and how can researchers validate its purity and structural integrity?

  • Methodological Answer : Synthesis typically involves dissolving intermediates in aqueous acidic conditions (e.g., diluted HCl) and reacting with metal ion solutions (e.g., copper sulfate) and ammonia to form complexes. For characterization, use nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) with a C18 column for purity assessment, and mass spectrometry (MS) for molecular weight validation. Validation should follow pharmacopeial standards, such as USP guidelines, including tests for related substances, residual solvents, and water content .

Q. What safety protocols and handling procedures are critical when working with this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation during synthesis .
  • Accidental Release : Contain spills using inert materials (e.g., vermiculite) and dispose of waste in approved containers. Avoid environmental discharge .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .

Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations, and how should method validation be conducted?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Validate methods per ICH guidelines by assessing linearity (5–200 µg/mL), precision (RSD <2%), accuracy (recovery 98–102%), and robustness (variations in flow rate ±0.1 mL/min). Cross-validate with UV spectrophotometry at λmax 220–230 nm .

Advanced Research Questions

Q. How can factorial design be applied to optimize the formulation of this compound for enhanced bioavailability in preclinical models?

  • Methodological Answer : Implement a 3² factorial design with independent variables (e.g., polymer concentration, drug loading) and dependent variables (e.g., dissolution rate, bioavailability). Use ANOVA to identify significant factors. For example, optimize hydrogels using Poloxamer 407® or Carbopol 934® as gelling agents, varying drug concentrations (4–8 mg/g). Validate via in vitro release studies (e.g., 80% release at 150 min) and in vivo burn models in rodents .

Q. What strategies should researchers employ to resolve contradictions in pharmacokinetic data observed across different in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare dissolution profiles (in vitro) with plasma concentration-time curves (in vivo) using similarity factors (f2 >50).
  • Mechanistic Modeling : Apply compartmental pharmacokinetic models (e.g., two-compartment) to account for tissue distribution disparities.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain efficacy variations .

Q. How can researchers utilize advanced spectroscopic methods and computational modeling to elucidate the interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Spectroscopy : Conduct fluorescence quenching assays to study protein binding (e.g., with serum albumin) and calculate binding constants (Ka).
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding and hydrophobic pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to analyze stability of drug-target complexes under physiological conditions .

特性

CAS番号

90878-85-6

分子式

C16H24ClNO

分子量

281.82 g/mol

IUPAC名

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H

InChIキー

XRNRWEXKJWQEJR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl

正規SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl

Key on ui other cas no.

118230-97-0

関連するCAS

99323-21-4 (Parent)

同義語

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride
HSR 770
HSR-770
HY 770
HY-770
inaperisone
inaperisone hydrochloride
inaperisone hydrochloride, (+-)-isomer
inaperisone, (+-)-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。